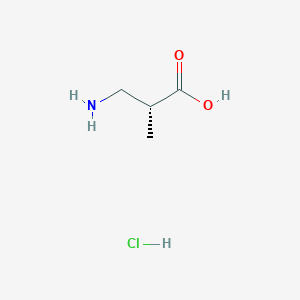

(R)-3-Amino-2-methylpropanoic acid hydrochloride

Descripción

(R)-3-Amino-2-methylpropanoic acid hydrochloride is the hydrochloride salt of the non-proteinogenic amino acid β-aminoisobutyric acid (BAIBA), which is a metabolite of thymine and valine catabolism . BAIBA has gained attention as a myokine, a muscle-derived signaling molecule that modulates metabolic pathways such as fatty acid oxidation and glucose homeostasis . The hydrochloride form enhances the compound’s stability and solubility, making it suitable for pharmaceutical and research applications.

- Molecular Formula: C₄H₁₀ClNO₂

- Molecular Weight: 139.58 g/mol

- CAS Number: 4244-84-2 (Note: incorrectly lists CAS 132605-98-2, which corresponds to methyl 3-aminopropanoate hydrochloride)

- Stereochemistry: The (R)-enantiomer is critical for its role in cryptophycin synthesis, a class of anticancer agents .

Propiedades

IUPAC Name |

(2R)-3-amino-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGBOMJVYQTWRN-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433358 | |

| Record name | (R)-3-Amino-2-methylpropanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132605-98-2 | |

| Record name | (R)-3-Amino-2-methylpropanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Biocatalytic Cascade Approach

A three-step enzymatic cascade enables efficient synthesis of the (R)-enantiomer from mesaconic acid (1b):

-

Amination : MAL catalyzes amination of mesaconic acid using NH₄Cl to form L-erythro-3-methylaspartate (2b).

-

Decarboxylation : β-Methylaspartate-α-decarboxylase (CrpG) selectively decarboxylates L-erythro-2b to yield (R)-3-amino-2-methylpropanoic acid (3b).

-

Hydrochloride Formation : The free base is treated with HCl to form the hydrochloride salt.

Key Data :

Mutant MAL-H194A for Enhanced Diastereoselectivity

The MAL-H194A mutant improves diastereomeric ratio by favoring L-threo-3-methylaspartate. Coupled with Thermococcus kodakarensis glutamate decarboxylase (TkGAD), this method produces (S)-3b, but adaptation for (R)-3b requires CrpG.

Chemical Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 3-amino-2-methylpropanoic acid is resolved using chiral amines (e.g., D-mandelic acid) to form diastereomeric salts:

-

Protection : The amino group is protected (e.g., Boc).

-

Salt Formation : Reaction with D-mandelic acid in ethyl acetate yields (R)-enantiomer-rich salts.

-

Recrystallization : Multiple recrystallizations enhance diastereomeric purity.

-

Deprotection and Acidification : Treatment with HCl removes protecting groups and forms the hydrochloride salt.

Key Data :

Industrial-Scale Production

Large-scale resolution involves automated reactors for continuous crystallization and in-line monitoring to optimize yield.

Asymmetric Chemical Synthesis

Horner-Wadsworth-Emmons Reaction

This method constructs the β-amino acid skeleton via stereoselective olefination:

-

Phosphonate Preparation : (R)-configured phosphonate esters are synthesized.

-

Olefination : Reaction with aldehydes forms α,β-unsaturated esters.

-

Hydrolysis and Reduction : Selective hydrolysis and catalytic hydrogenation yield the (R)-enantiomer.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Chiral palladium complexes | |

| Yield | 65–70% | |

| ee | 95–98% |

Reductive Amination

Ketone intermediates undergo reductive amination with chiral catalysts:

-

Ketone Synthesis : 2-Methylpropanoic acid derivatives are prepared.

-

Amination : NH₃ and H₂ gas with Raney Ni or PtO₂ catalysts yield the (R)-amine.

-

Salt Formation : HCl gas is bubbled into the solution to precipitate the hydrochloride.

Key Data :

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Enzymatic (MAL/CrpG) | 78 | >99 | High | Moderate |

| Chemical Resolution | 36–75 | >98 | Moderate | Low |

| Horner-Wadsworth-Emmons | 65–70 | 95–98 | Low | High |

| Reductive Amination | 60–75 | 90–95 | High | Moderate |

Hydrochloride Salt Formation

The final step across all methods involves treating the free base with HCl:

-

Acidification : (R)-3-Amino-2-methylpropanoic acid is dissolved in anhydrous ether.

-

HCl Addition : Gaseous HCl is introduced, forming a white precipitate.

-

Crystallization : The product is recrystallized from ethanol/ether.

Purity Control :

Industrial Optimization Challenges

-

Enzymatic Stability : MAL and CrpG require cofactor recycling for cost-effective large-scale use.

-

Solvent Waste : Chemical resolution generates significant ethyl acetate waste, necessitating solvent recovery systems.

-

Catalyst Cost : Asymmetric synthesis relies on expensive chiral catalysts, limiting broad adoption.

Emerging Techniques

Aplicaciones Científicas De Investigación

Pharmaceutical Development

R-ABA HCl serves as a crucial building block in the synthesis of various pharmaceuticals, particularly neuroprotective agents. Its ability to modulate neurotransmitter systems, especially glutamate signaling, positions it as a candidate for treating neurological disorders such as Alzheimer's disease and multiple sclerosis.

Case Study : A study demonstrated that R-ABA HCl reduced neuronal cell death in cultures exposed to glutamate-induced toxicity, highlighting its potential as a neuroprotective agent .

Biochemical Research

In biochemical research, R-ABA HCl is utilized as a reagent to study amino acid metabolism and enzyme functions. It aids in elucidating metabolic pathways that are vital for understanding various physiological processes.

Table 1: Biological Activities of R-ABA HCl

| Activity Type | Mechanism | Reference |

|---|---|---|

| Neuroprotection | Modulates glutamate signaling | |

| Fat metabolism | Promotes browning of adipose tissue | |

| Synthesis applications | Building block for pharmaceuticals |

Food Industry

R-ABA HCl can be explored as a potential food additive due to its amino acid properties. It may enhance the nutritional profiles of food products or serve as a flavor enhancer. The compound's safety profile and solubility make it suitable for incorporation into various food matrices.

Cosmetic Formulations

The compound's hydrating properties make it attractive for cosmetic applications. It is used in formulations aimed at improving skin hydration and elasticity, appealing to the beauty and personal care industry.

Animal Nutrition

In agriculture, R-ABA HCl can be incorporated into animal feed formulations to promote growth and improve overall health in livestock. Its role as an amino acid supplement can enhance feed efficiency and animal performance.

Mecanismo De Acción

The mechanism of action of ®-3-Amino-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and physicochemical differences between (R)-3-amino-2-methylpropanoic acid hydrochloride and related compounds:

Key Observations :

- Branching and Stereochemistry: The (R)-enantiomer’s methyl group at C2 distinguishes it from linear derivatives like ethyl 3-aminopropanoate hydrochloride. The (S)-enantiomer (similarity 0.76) has distinct biological interactions due to stereochemical differences .

- Ester vs. Carboxylic Acid: Methyl or ethyl esters (e.g., methyl 3-amino-2,2-dimethylpropanoate hydrochloride) exhibit higher lipophilicity, whereas the free carboxylic acid in BAIBA enhances hydrogen bonding and solubility in aqueous environments .

Pharmacological and Functional Comparisons

Metabolic Roles

- This compound: As BAIBA, it activates PPARα, promoting fatty acid oxidation and insulin sensitivity .

- Jatrorrhizine hydrochloride: An isoquinoline alkaloid with antidiabetic and anti-inflammatory properties, but mechanistically distinct from BAIBA .

Physical and Chemical Stability

- Acid Stability: Unlike nicardipine hydrochloride, which degrades under acidic conditions (), this compound’s branched structure enhances stability.

- Solubility: The hydrochloride salt form increases water solubility compared to free amino acids like (S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid (), which requires organic solvents for dissolution.

Actividad Biológica

(R)-3-Amino-2-methylpropanoic acid hydrochloride, also known as (R)-BAIBA, is a chiral amino acid derivative that has garnered significant attention in biochemical and pharmacological research. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications based on diverse studies.

- Molecular Formula: C₄H₉ClN₂O₂

- Molecular Weight: Approximately 103.12 g/mol

- Solubility: Highly soluble in water, facilitating its use in various biochemical applications.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and metabolic pathways. It is believed to modulate glutamate activity, a crucial neurotransmitter involved in cognitive functions and neuroprotection. The compound acts as a substrate for specific amino acid transport systems, influencing cellular uptake and distribution in tissues, particularly in the brain.

Interaction with Transport Systems

Research indicates that (R)-BAIBA is transported into cells via system A amino acid transporters. In vitro studies have demonstrated that it can effectively enter gliosarcoma cells, suggesting potential applications in cancer therapy .

Biological Activities

-

Neuroprotective Effects

- Studies suggest that (R)-BAIBA may provide neuroprotective benefits by modulating glutamate signaling, which is implicated in neurodegenerative diseases.

- It has been shown to enhance neuronal survival under stress conditions, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

-

Metabolic Regulation

- This compound is involved in fat metabolism regulation. Preliminary research indicates it may promote the browning of white adipose tissue and enhance fatty acid oxidation in the liver.

- This property suggests its utility in obesity management and metabolic syndrome interventions.

-

Antitumor Activity

- In vivo studies using rat models have demonstrated that (R)-BAIBA exhibits high tumor uptake ratios compared to normal brain tissue, indicating its potential as a targeted therapeutic agent for brain tumors .

- The compound's ability to selectively accumulate in tumor cells could enhance the efficacy of chemotherapeutic agents.

Case Studies and Research Findings

Applications in Research and Industry

This compound has diverse applications across various fields:

- Pharmaceutical Development: As a precursor for drug synthesis due to its unique stereochemistry.

- Biochemical Research: Utilized as a building block for synthesizing complex organic molecules and studying metabolic pathways.

- Clinical Applications: Investigated for potential therapeutic roles in neurodegenerative diseases and metabolic disorders.

Q & A

Q. What are the optimal synthetic routes for preparing enantiomerically pure (R)-3-amino-2-methylpropanoic acid hydrochloride?

- Methodological Answer : Enantioselective synthesis typically involves chiral auxiliaries or catalytic asymmetric methods. For example:

- Step 1 : Protect the amino group of a precursor (e.g., L-alanine derivatives) using Boc anhydride to avoid side reactions .

- Step 2 : Perform stereospecific alkylation or coupling reactions. For instance, coupling with methyl groups using EDC/HOBt or similar reagents to ensure regioselectivity .

- Step 3 : Deprotect the Boc group under acidic conditions (e.g., HCl in dioxane) to generate the free amine.

- Step 4 : Form the hydrochloride salt by treating with concentrated HCl in a polar solvent (e.g., ethanol or diethyl ether) .

- Key Validation : Monitor reaction progress via TLC or HPLC. Confirm enantiomeric purity using chiral HPLC or polarimetry .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural Analysis :

- NMR Spectroscopy : Use H and C NMR to confirm the stereochemistry and molecular structure. For example, the methyl group at C2 and the amino group at C3 will show distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHClNO) and isotopic distribution.

- Physicochemical Properties :

- Solubility : Test in water, DMSO, and ethanol using gravimetric methods. Hydrochloride salts generally exhibit high aqueous solubility .

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Hydrolysis of the amino acid backbone is a common degradation pathway .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be quantified in complex biological matrices?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IA or IB column with a mobile phase of hexane/isopropanol (80:20) and trifluoroacetic acid as an ion-pairing agent. Detect at 210 nm .

- Enzymatic Assays : Employ L-amino acid oxidase to selectively oxidize the (S)-enantiomer, leaving the (R)-form intact. Quantify residual (R)-enantiomer via spectrophotometry .

- Data Interpretation : Calculate enantiomeric excess (ee) using peak area ratios. Values >98% are acceptable for pharmaceutical-grade material .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Reproducibility Checks :

- Standardize assay conditions (e.g., pH, temperature, and buffer composition) across labs. For example, use PBS (pH 7.4) for in vitro studies .

- Validate cell lines (e.g., HEK293 or HeLa) using STR profiling to rule out contamination .

- Mechanistic Studies :

- Use surface plasmon resonance (SPR) to measure binding affinity to target proteins (e.g., enzymes or receptors). Compare dissociation constants (K) across studies .

- Perform molecular docking simulations (e.g., AutoDock Vina) to identify binding poses that explain conflicting activity data .

Q. How does this compound interact with proteinogenic amino acid transporters in cellular uptake studies?

- Methodological Answer :

- Competitive Uptake Assays :

- Incubate cells (e.g., Caco-2 or CHO-K1) with radiolabeled C-L-alanine and varying concentrations of the compound. Measure inhibition via scintillation counting .

- Transporter Knockdown : Use siRNA targeting LAT1 or ASCT2 transporters. Compare uptake efficiency in wild-type vs. knockdown cells via LC-MS .

- Data Normalization : Express results as % uptake relative to control. Statistical significance (p<0.05) is determined via ANOVA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.